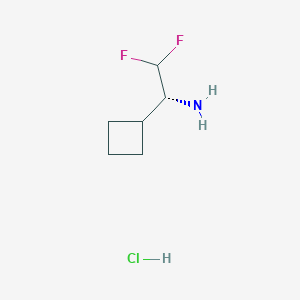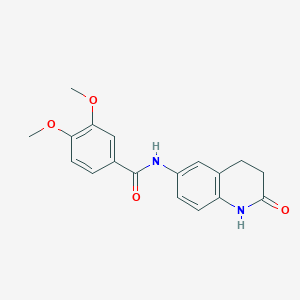![molecular formula C22H23ClN4O4 B2413990 1-{1-[3-(2-Clorofenil)-5-metil-1,2-oxazol-4-carbonil]piperidin-4-il}-3-ciclopropilimidazolidina-2,4-diona CAS No. 2097862-13-8](/img/structure/B2413990.png)
1-{1-[3-(2-Clorofenil)-5-metil-1,2-oxazol-4-carbonil]piperidin-4-il}-3-ciclopropilimidazolidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a synthetic organic compound that falls under the category of complex heterocycles
Aplicaciones Científicas De Investigación
This compound finds use in various scientific fields:
Chemistry: : Employed as a building block in organic synthesis for developing new compounds.
Biology: : Acts as a ligand in binding studies with proteins or nucleic acids.
Medicine: : Investigated for potential pharmacological properties such as anti-inflammatory or anticancer activities.
Industry: : Used in material science for developing new polymers or as a precursor for fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione typically involves multi-step organic synthesis. A common approach begins with the formation of the oxazole ring, followed by the incorporation of the chlorophenyl group. The piperidine ring is then introduced through nucleophilic substitution, and finally, the imidazolidine-2,4-dione core is constructed via cyclization reactions.
Industrial Production Methods
On an industrial scale, the production of this compound might involve the use of automated synthesisers and optimized reaction conditions to ensure high yield and purity. Purification techniques such as recrystallization, chromatography, and distillation are essential for achieving the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione undergoes various types of chemical reactions including:
Oxidation: : The compound can undergo oxidation at the methyl group on the oxazole ring.
Reduction: : The carbonyl groups present in the structure can be reduced to corresponding alcohols.
Substitution: : Nucleophilic or electrophilic substitution can occur at the chlorophenyl moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and substituents like halides for substitution reactions. Reaction conditions vary but typically involve controlled temperatures, appropriate solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
Depending on the type of reaction, products may include oxidized derivatives of the oxazole ring, reduced alcohol forms of the carbonyl groups, or substituted chlorophenyl analogues.
Mecanismo De Acción
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, affecting biological pathways. The chlorophenyl group enhances lipophilicity, allowing it to penetrate cell membranes, while the oxazole and imidazolidine rings may interact with protein active sites.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione stands out due to its unique combination of functional groups which may confer enhanced biological activity and stability.
List of Similar Compounds
1-[3-(2-Chlorophenyl)-5-methylisoxazol-4-yl]piperidine
1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}urea
3-Cyclopropyl-1-(4-chlorophenyl)-2,4-imidazolidinedione
Each of these analogues differs slightly in structure, which could influence their respective reactivity and biological functions.
Propiedades
IUPAC Name |
1-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-13-19(20(24-31-13)16-4-2-3-5-17(16)23)21(29)25-10-8-14(9-11-25)26-12-18(28)27(22(26)30)15-6-7-15/h2-5,14-15H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJOMMVBWQTNAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2413910.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)

![diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2413916.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide](/img/structure/B2413917.png)

![ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B2413922.png)
![4-[(2-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2413923.png)




![2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B2413929.png)
